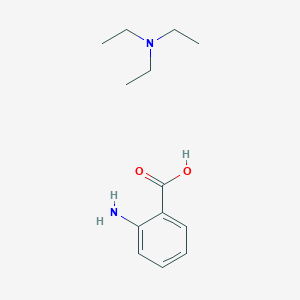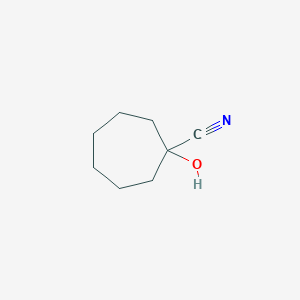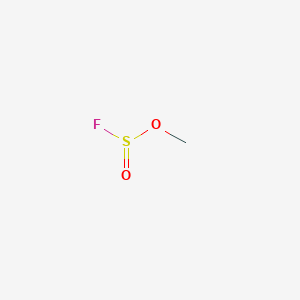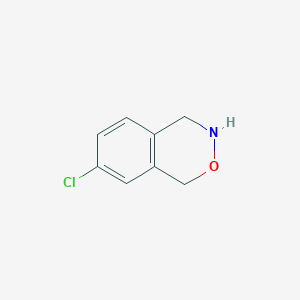![molecular formula C16H12N2O2 B14708531 Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- CAS No. 15077-66-4](/img/structure/B14708531.png)
Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- is a complex organic compound belonging to the quinoxaline family. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a quinoxaline ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminoanthraquinone with various benzil compounds in glacial acetic acid . This reaction typically yields the desired compound in excellent yields. Another method involves the use of palladium-catalyzed C–N bond-forming amination reactions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as propylsulfonic acid functionalized nanozeolite clinoptilolite, has been reported to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cyclocondensation reactions with 1,2-diamines to form quinoxalines .
Common Reagents and Conditions: Common reagents used in these reactions include glacial acetic acid, palladium catalysts, and benzil compounds . Reaction conditions often involve moderate to high temperatures and the use of solvents such as dimethylformamide .
Major Products Formed: The major products formed from these reactions include various substituted quinoxalines and naphthoquinones. For example, the reaction with benzenesulfinic acid yields 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines .
Aplicaciones Científicas De Investigación
Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential antiviral, anticancer, and antibacterial properties . Additionally, it is used in the development of fluorescent derivatization agents and electroluminescent materials .
Mecanismo De Acción
The mechanism of action of naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- involves its interaction with molecular targets and pathways within cells. It is known to participate in intramolecular charge transfer (ICT) transitions, which are crucial for its optoelectronic properties . The compound’s electron-deficient nature allows it to act as an electron acceptor in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other quinoxaline derivatives such as naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and anthra-9,10-quinone . These compounds share similar structural features and chemical properties.
Uniqueness: Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro- is unique due to its specific structural configuration, which imparts distinct optoelectronic properties. Its ability to undergo intramolecular charge transfer transitions makes it a valuable compound in the development of n-type semiconducting materials .
Propiedades
Número CAS |
15077-66-4 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
2,3-dihydronaphtho[3,2-f]quinoxaline-7,12-diol |
InChI |
InChI=1S/C16H12N2O2/c19-15-9-3-1-2-4-10(9)16(20)13-11(15)5-6-12-14(13)18-8-7-17-12/h1-6,19-20H,7-8H2 |
Clave InChI |
CBGMARLSWAZDRR-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C2C(=N1)C=CC3=C(C4=CC=CC=C4C(=C32)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


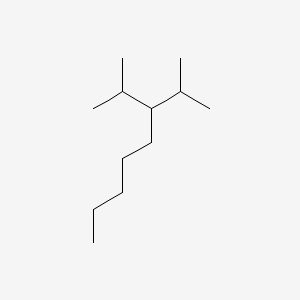

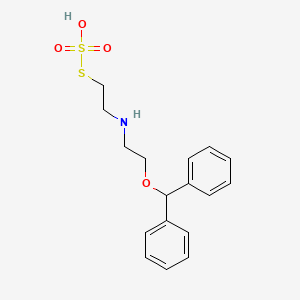
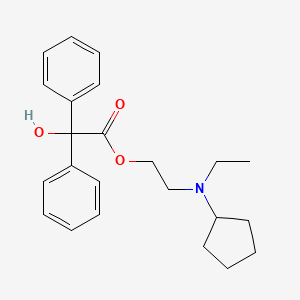
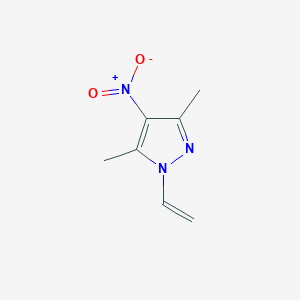
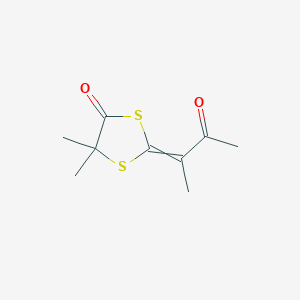
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
